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For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for O-(2,4-
Dinitrophenyl)hydroxylamine, a key reagent in organic synthesis. The document is intended

for researchers, scientists, and professionals in the field of drug development and chemical

research, offering detailed information on its nuclear magnetic resonance (NMR), infrared (IR),

and mass spectrometry (MS) characteristics, alongside established experimental protocols for

its synthesis and analysis.

Spectroscopic Data Analysis
The structural elucidation of O-(2,4-Dinitrophenyl)hydroxylamine is supported by a

combination of spectroscopic techniques. The following sections and tables summarize the key

data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule. The spectra for O-(2,4-Dinitrophenyl)hydroxylamine were recorded in deuterated

dimethyl sulfoxide (DMSO-d₆).

¹H NMR Data
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The proton NMR spectrum reveals the chemical environment of the hydrogen atoms in the

molecule. The aromatic protons exhibit distinct signals due to the electron-withdrawing effects

of the nitro groups.

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

8.78 d 2.8 H-3

8.45 dd 9.6, 2.8 H-5

7.45 d 9.6 H-6

6.40 s - NH₂

¹³C NMR Data

The carbon-13 NMR spectrum provides information on the different carbon environments within

the molecule.

Chemical Shift (δ) ppm Assignment

149.2 C-1

141.5 C-4

137.9 C-2

129.4 C-5

121.9 C-3

115.8 C-6

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of O-(2,4-Dinitrophenyl)hydroxylamine shows characteristic absorption bands

corresponding to the N-H, N-O, and NO₂ groups. While a complete experimental spectrum with
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peak assignments is not readily available in public databases, the expected characteristic IR

absorption peaks are listed below based on known functional group frequencies.

Wavenumber (cm⁻¹) Functional Group

3300-3500 N-H stretch (amine)

1590-1610 Aromatic C=C stretch

1500-1570 & 1335-1385 NO₂ asymmetric & symmetric stretch

900-950 N-O stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its

fragments, confirming the molecular weight and offering insights into its structure. The exact

mass of O-(2,4-Dinitrophenyl)hydroxylamine is 199.0229 g/mol .[1] While a detailed

experimental fragmentation pattern is not widely published, the expected molecular ion peak

and potential major fragments are outlined below.

m/z Ion

199 [M]⁺ (Molecular Ion)

183 [M - O]⁺

153 [M - NO₂]⁺

137 [M - O - NO₂]⁺

107 [C₆H₃N₂O₂]⁺

77 [C₆H₅]⁺

Experimental Protocols
This section details the methodologies for the synthesis and spectroscopic analysis of O-(2,4-
Dinitrophenyl)hydroxylamine.
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Synthesis of O-(2,4-Dinitrophenyl)hydroxylamine
A widely used and efficient two-step synthesis of O-(2,4-Dinitrophenyl)hydroxylamine has

been reported.[2] The process involves the reaction of 2,4-dinitrochlorobenzene with N-

hydroxyphthalimide, followed by hydrazinolysis.

To a stirred suspension of N-hydroxyphthalimide in a suitable solvent such as acetone, an

equimolar amount of a base like triethylamine is added at room temperature.

Once the N-hydroxyphthalimide has dissolved, an equimolar amount of 2,4-

dinitrochlorobenzene is added.

The reaction mixture is stirred at room temperature for several hours.

The resulting precipitate, 2-(2,4-dinitrophenoxy)isoindoline-1,3-dione, is collected by

filtration, washed with water, and dried.

The 2-(2,4-dinitrophenoxy)isoindoline-1,3-dione intermediate is suspended in a solvent

mixture, typically dichloromethane and methanol.

The suspension is cooled in an ice bath, and hydrazine hydrate is added dropwise.

The reaction is stirred at 0°C for several hours.

The reaction mixture is then treated with an acid, such as hydrochloric acid, to precipitate the

product.

The solid O-(2,4-Dinitrophenyl)hydroxylamine is collected by filtration, washed, and can

be recrystallized from a suitable solvent like ethanol to yield the pure product.

Spectroscopic Analysis Protocols
Sample Preparation: A small amount of O-(2,4-Dinitrophenyl)hydroxylamine is dissolved in

a deuterated solvent, typically DMSO-d₆, in a standard 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR

spectrometer (e.g., 400 MHz or higher).
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¹H NMR Acquisition: A standard proton experiment is performed. Key parameters include a

sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-2

seconds, and a spectral width that encompasses all expected proton signals.

¹³C NMR Acquisition: A proton-decoupled ¹³C experiment is performed. A larger number of

scans is typically required due to the lower natural abundance of ¹³C.

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent

peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Sample Preparation: A small amount of the solid sample is mixed with dry potassium

bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded

using an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: An FT-IR spectrometer is used to record the spectrum.

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A

background spectrum of the empty sample compartment or the ATR crystal is recorded and

subtracted from the sample spectrum.

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption

bands of the functional groups present in the molecule.

Sample Introduction: The sample can be introduced into the mass spectrometer via direct

infusion or after separation by a chromatographic technique such as gas chromatography

(GC) or liquid chromatography (LC).

Ionization: A suitable ionization technique is employed, such as Electron Ionization (EI) or

Electrospray Ionization (ESI).

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass

analyzer (e.g., quadrupole, time-of-flight).

Data Acquisition and Analysis: The mass spectrum is recorded, showing the relative

abundance of ions at different m/z values. The molecular ion peak is identified, and the

fragmentation pattern is analyzed to deduce structural information.
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Signaling Pathways and Logical Relationships
O-(2,4-Dinitrophenyl)hydroxylamine is a well-known electrophilic aminating agent. It is

utilized in various organic reactions to introduce an amino group (-NH₂) onto a nucleophilic

substrate. The general mechanism for this amination reaction is depicted below.

Reactants Transition State

Products

O-(2,4-Dinitrophenyl)hydroxylamine
(Electrophile) [Nu---NH₂---O-DNP]⁻

Nucleophilic Attack

Nucleophile (Nu:⁻)

Aminated Product
(Nu-NH₂)Bond Formation

2,4-Dinitrophenoxide
(Leaving Group)

Leaving Group Departure

Click to download full resolution via product page

Caption: General mechanism of electrophilic amination using O-(2,4-
Dinitrophenyl)hydroxylamine.

Synthesis Workflow
The two-step synthesis of O-(2,4-Dinitrophenyl)hydroxylamine can be visualized as a clear

workflow, from starting materials to the final product.
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Step 1: N-Arylation

Step 2: Hydrazinolysis

N-Hydroxyphthalimide

2-(2,4-Dinitrophenoxy)isoindoline-1,3-dione

2,4-Dinitrochlorobenzene Base (e.g., Triethylamine)

O-(2,4-Dinitrophenyl)hydroxylamine

Hydrazine Hydrate

Click to download full resolution via product page

Caption: Two-step synthesis workflow for O-(2,4-Dinitrophenyl)hydroxylamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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